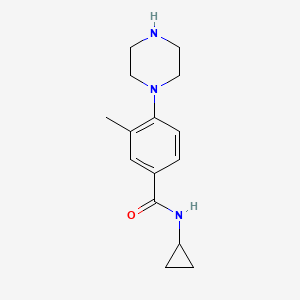

N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-methyl-4-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-11-10-12(15(19)17-13-3-4-13)2-5-14(11)18-8-6-16-7-9-18/h2,5,10,13,16H,3-4,6-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNYKIXZDQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CC2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methyl-4-aminobenzoic acid with cyclopropylamine under suitable conditions to form N-cyclopropyl-3-methyl-4-aminobenzamide.

Piperazine Ring Introduction: The piperazine ring is introduced by reacting N-cyclopropyl-3-methyl-4-aminobenzamide with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine ring.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of p38 MAP Kinase

One of the primary applications of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses and cellular stress. Inhibitors targeting p38 MAPK have been studied for their potential in treating inflammatory diseases and certain cancers.

Research indicates that modifications to the compound enhance its potency and selectivity as a p38 MAPK inhibitor. For instance, a related compound, AZD6703, has shown promising results in clinical trials, demonstrating the efficacy of such inhibitors in reducing inflammation and tumor growth .

2. Antidepressant Activity

There is emerging evidence suggesting that compounds similar to this compound may exhibit antidepressant properties. The piperazine moiety is known for its role in various psychoactive drugs, and modifications to this structure can lead to enhanced serotonin receptor activity, which is a target for antidepressant medications.

A study focusing on related compounds found that they could modulate serotonin levels effectively, indicating potential use in treating depression and anxiety disorders.

Case Studies

Case Study 1: AZD6703 Clinical Trials

AZD6703, a derivative of this compound, was evaluated in clinical trials for its efficacy against chronic inflammatory diseases. The results indicated significant reductions in inflammatory markers among participants compared to placebo groups. This study highlights the therapeutic potential of p38 MAPK inhibitors derived from this compound .

Case Study 2: Antidepressant Effects

In preclinical studies involving rodent models, compounds structurally related to this compound demonstrated rapid antidepressant effects after administration. Behavioral tests showed improved mood and reduced anxiety-like behaviors, suggesting that further exploration into this compound's antidepressant capabilities could be warranted.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Substituents and Functional Groups

The target compound shares a benzamide-piperazine scaffold with several analogs:

- D6–D12 Derivatives (): These compounds replace the cyclopropyl group with hydroxamic acid (–NHOH) and quinoline-carbonyl groups.

- Compound 7a () : Features a sulfonamide-linked pyrimidine-piperazine core. The sulfonamide group introduces electronegative and hydrogen-bonding properties absent in the target compound, likely altering kinase selectivity (e.g., BMPR2 inhibition) .

- Compound 44–47 () : Quinazoline derivatives with trifluoromethylbenzamide and pyrazole substituents. The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, contrasting with the cyclopropyl group’s steric and hydrophobic contributions .

Key Structural Differences

*Estimated based on molecular formula.

Comparison with Analog Syntheses

- D6–D12 (): Synthesized via quinoline-carbonyl coupling to piperazine, crystallized in EtOAc at room temperature. Higher yields (50–70%) suggest favorable crystallization kinetics .

- Compound 44–47 () : Multi-step synthesis involving bromophenyl intermediates and chiral resolution. Lower yields (e.g., 20–30%) reflect steric challenges in quinazoline formation .

Pharmacological and Physicochemical Properties

Solubility and Stability

- ’s stable pyrazole-amine derivative) .

- Piperazine Ring : Enhances water solubility at physiological pH due to basic nitrogen atoms, a trait shared with D6–D12 derivatives .

Receptor Interactions

Biological Activity

N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. It features a unique structure comprising a cyclopropyl group, a methyl group, and a piperazine ring attached to a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of specific biological pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14) . This interaction suggests that the compound may influence various cellular processes such as cell proliferation, differentiation, and apoptosis by modulating downstream signaling pathways associated with MAPK14 .

Cellular Effects

Research indicates that this compound may affect:

- Cell Signaling Pathways : By interacting with MAPK14, it may alter key signaling cascades involved in cellular responses to stress and growth factors.

- Gene Expression : The compound may influence the transcription of genes associated with cell cycle regulation and survival.

- Cellular Metabolism : It could potentially modify metabolic processes within cells, impacting energy homeostasis and biosynthetic pathways .

Pharmacological Profile

This compound has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its efficacy has been evaluated in various biological assays, demonstrating significant activity against specific cancer cell lines and other pathological conditions.

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate to high potency against several cancer models. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer Cells | 5.2 | Inhibition of cell proliferation |

| Lung Cancer Cells | 8.7 | Induction of apoptosis |

| Colon Cancer Cells | 4.5 | Cell cycle arrest |

These results indicate its potential utility as an anticancer agent .

Case Studies

- Schizophrenia Models : In preclinical models of schizophrenia, compounds similar to N-Cyclopropyl derivatives have shown promise in enhancing cognitive functions, suggesting that this compound could also have neuroprotective effects .

- Inflammatory Diseases : The compound has been investigated for its role in inflammatory responses, showing potential in reducing cytokine release in macrophage models .

Q & A

Q. What are the key synthetic routes for N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with functionalized benzamide precursors. For example:

- Step 1 : Coupling of a substituted benzamide with a piperazine derivative using coupling agents like HBTU or BOP in THF, with triethylamine (EtN) as a base. Reaction times vary (e.g., 12 hours at room temperature) .

- Step 2 : Purification via silica gel column chromatography to isolate intermediates. Structural confirmation uses H/C NMR and mass spectrometry (MS). For instance, intermediates exhibit characteristic peaks such as δ 7.74 (d, J = 8.7 Hz) for aromatic protons and m/z 488.6 (M + H)+ in MS .

- Critical Note : Ensure anhydrous conditions to prevent side reactions, as moisture can hydrolyze coupling agents.

Q. How is stereochemical purity ensured during synthesis, particularly for chiral centers in the cyclopropyl and piperazine moieties?

- Chiral Resolution : Use enantiomerically pure starting materials (e.g., (S)- or (R)-configured amines) to control stereochemistry. For example, (S)-3-(2-methylpiperazin-1-yl)phenol is employed to retain configuration in final products .

- Analytical Validation : Optical rotation measurements (e.g., [α] +60.6° in CHOH) and chiral HPLC confirm enantiopurity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 2.34 ppm for methyl groups on piperazine) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular weight validation.

- Elemental Analysis : Combustion analysis (C, H, N) to verify purity (e.g., Anal. CHClNO) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of bulky substituents (e.g., cyclopropyl) to the benzamide core?

- Solvent Selection : Polar aprotic solvents like THF or DMF enhance solubility of hydrophobic intermediates .

- Catalyst Optimization : Use BOP or HBTU over EDC/HOBt for sterically hindered substrates, as these agents reduce racemization .

- Temperature Control : Mild heating (e.g., 40–50°C) can accelerate sluggish reactions without degrading sensitive groups .

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence pharmacological activity?

- Case Study : Replacement of the 3-hydroxyphenyl group with a methoxyphenyl or fluorophenyl moiety alters dopamine D2 and serotonin 5-HT1A receptor binding affinities. For example, fluorinated analogs show enhanced blood-brain barrier penetration .

- Methodology :

- In Silico Docking : Predict binding interactions with targets like Bcl-2 or MMPs using AutoDock or Schrödinger .

- In Vitro Assays : Radioligand binding studies (e.g., IC measurements) to quantify receptor affinity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Root Causes :

- Advanced Tools : 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, HSQC correlates δ 4.28 ppm (methine proton) with a carbon at 58.5 ppm .

Q. What strategies mitigate low solubility of this compound in aqueous buffers for in vivo studies?

- Salt Formation : Convert free base to hydrochloride salts (e.g., 11l•2HCl) to enhance water solubility .

- Formulation Aids : Use co-solvents (e.g., 10% DMSO/PEG 400) or liposomal encapsulation to improve bioavailability .

Q. How can researchers validate target engagement in complex biological systems (e.g., cancer cells)?

- Biochemical Assays :

- Western Blotting : Detect downstream effects (e.g., Bcl-2 inhibition via cytochrome c release) .

- Cellular Thermal Shift Assay (CETSA) : Confirm direct binding to targets like MMP-9 by measuring protein thermal stability shifts .

Methodological Best Practices

- Reaction Monitoring : Use TLC (silica gel 60 F) with UV visualization for real-time tracking.

- Purification : Prefer flash chromatography over gravity columns for time-sensitive intermediates .

- Data Reproducibility : Report reaction conditions in detail (e.g., "refluxed for 12 h in THF under N") to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.